Enantioselectivity in Deprotonation: N-Boc-piperidine vs. N-Boc-pyrrolidine
In asymmetric deprotonation using sec-BuLi and (-)-sparteine, 1-Boc-piperidine achieves a moderate enantiomeric ratio (er = 87:13) for removal of the pro-S hydrogen, whereas the five-membered ring analog N-Boc-pyrrolidine yields a much higher enantioselectivity (er = 97:3) [1]. This demonstrates that the six-membered piperidine ring in 1-Boc-piperidine is inherently less selective in this specific chiral transformation, a critical consideration for researchers planning asymmetric syntheses of 2-substituted piperidines.
| Evidence Dimension | Enantioselectivity (Enantiomeric Ratio, er) in asymmetric deprotonation |
|---|---|
| Target Compound Data | 87:13 (for pro-S hydrogen removal) |
| Comparator Or Baseline | N-Boc-pyrrolidine: 97:3 (for pro-S hydrogen removal) |
| Quantified Difference | 10-point difference in er, representing a >4-fold reduction in selectivity for the major enantiomer |
| Conditions | sec-BuLi and (-)-sparteine in THF at -78 °C |
Why This Matters
This quantitative difference directly impacts the feasibility and yield of synthesizing enantiopure 2-substituted piperidines, a common motif in pharmaceuticals, and informs the choice of starting material for asymmetric routes.
- [1] An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 2002, 124(9), 1889-1896. View Source
